molecular formula C9H7Cl2F B1405772 (2,2-Dichloro-1-fluorocyclopropyl)benzene CAS No. 502763-69-1

(2,2-Dichloro-1-fluorocyclopropyl)benzene

Cat. No. B1405772
M. Wt: 205.05 g/mol
InChI Key: PBTRXMKQOHZUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2,2-Dichloro-1-fluorocyclopropyl)benzene” is a chemical compound with the molecular formula C9H7Cl2F . It has an average mass of 205.056 Da and a monoisotopic mass of 203.990891 Da . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “(2,2-Dichloro-1-fluorocyclopropyl)benzene” consists of a benzene ring attached to a cyclopropyl group that carries two chlorine atoms and one fluorine atom .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Diels–Alder Cycloaddition Reactions : [(2,2-Dichloro-1-fluorocyclopropyl)benzene] has been synthesized and utilized in Diels–Alder cycloaddition reactions with various compounds, demonstrating its applicability in chemical synthesis processes (Sridhar, Krishna, & Rao, 2000).

  • Photocycloaddition Reactions : This compound undergoes meta-photocycloaddition reactions, contributing to the formation of specific cyclopropane ring structures in complex chemical skeletons (Gilbert, Heath, & Rodwell, 1989).

Spectroscopy and Ionic Properties

  • Mass-Analyzed-Threshold-Ionization (MATI) Spectroscopy : MATI spectroscopy of derivatives of (2,2-Dichloro-1-fluorocyclopropyl)benzene has been employed to investigate their ionic properties, demonstrating the compound's relevance in advanced spectroscopic studies (Krüger, Witte, Helfrich, & Grotemeyer, 2015).

Synthesis of Fluorine-Containing Compounds

  • Preparation of Fluorine-Containing Phenylacetylenes : Research has shown the ability to prepare phenylacetylenes with fluoro- or trifluoromethyl substituents using (2,2-Dichloro-1-fluorocyclopropyl)benzene, highlighting its role in creating fluorine-containing organic compounds (Kodaira & Okuhara, 1988).

Crystal Structure Characterization

Synthesis of Novel Compounds

  • Synthesis of Novel Macrocyclic Complexes : It is involved in the synthesis of complex macrocyclic structures, indicating its utility in the creation of novel chemical entities (Ma, Jiang, Zhang, & Wang, 2003).

properties

IUPAC Name

(2,2-dichloro-1-fluorocyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F/c10-9(11)6-8(9,12)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTRXMKQOHZUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dichloro-1-fluorocyclopropyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Dichloro-1-fluorocyclopropyl)benzene
Reactant of Route 2
(2,2-Dichloro-1-fluorocyclopropyl)benzene
Reactant of Route 3
(2,2-Dichloro-1-fluorocyclopropyl)benzene
Reactant of Route 4
(2,2-Dichloro-1-fluorocyclopropyl)benzene
Reactant of Route 5
(2,2-Dichloro-1-fluorocyclopropyl)benzene
Reactant of Route 6
(2,2-Dichloro-1-fluorocyclopropyl)benzene

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